2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine
Overview
Description
2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the second position and an ethoxycarbonylbenzoyl group at the third position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 2-ethoxycarbonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency of the process. The use of automated systems for purification and isolation of the product further enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the second position of the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ethoxycarbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are used as reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloro group.
Reduction: The major product is the corresponding alcohol derivative.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones are formed.
Scientific Research Applications
2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine involves its interaction with specific molecular targets. The chloro group and the ethoxycarbonylbenzoyl moiety play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2-methoxycarbonylbenzoyl)pyridine
- 2-Chloro-3-(2-acetoxybenzoyl)pyridine
- 2-Chloro-3-(2-formylbenzoyl)pyridine
Uniqueness
2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine is unique due to the presence of the ethoxycarbonyl group, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds that may have different substituents at the same position. The ethoxycarbonyl group enhances its solubility and stability, making it a valuable intermediate in various chemical and biological applications.
Properties
IUPAC Name |
ethyl 2-(2-chloropyridine-3-carbonyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-2-20-15(19)11-7-4-3-6-10(11)13(18)12-8-5-9-17-14(12)16/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZCWXKJWVICAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641775 | |
Record name | Ethyl 2-(2-chloropyridine-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-43-3 | |
Record name | Ethyl 2-[(2-chloro-3-pyridinyl)carbonyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890100-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(2-chloropyridine-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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